2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone
Description
2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone is an organic compound with the molecular formula C₆H₁₀O₃ It is a derivative of oxolane and is characterized by the presence of a methoxy group and an ethanone moiety
Properties
IUPAC Name |
2-methoxy-1-[(2S)-oxolan-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-5-6(8)7-3-2-4-10-7/h7H,2-5H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOOJYXCGWNVLE-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(=O)[C@@H]1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone typically involves the reaction of oxolane derivatives with methoxy reagents under controlled conditions. One common method involves the use of methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions. For instance, it can be utilized to synthesize derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties.
Biological Research
Biological Activity
Research indicates that 2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone may interact with specific biomolecules, potentially affecting various biological pathways. Its role as a ligand for receptors or enzymes has been explored, suggesting possible therapeutic applications.
Case Study: GPR88 Agonists
In a recent study focused on GPR88 agonists, derivatives of this compound were tested for their ability to modulate alcohol consumption behaviors in animal models. The findings suggested that modifications to the methoxy group can enhance both potency and metabolic stability, indicating its relevance in developing treatments for alcohol use disorders (AUD) .
Medicinal Chemistry
Therapeutic Properties
The compound has been investigated for its potential therapeutic properties. It may act as a building block for drug development aimed at treating various conditions, including neurological disorders and pain management.
Table 1: Summary of Biological Activities
Industrial Applications
Specialty Chemicals Production
In industrial settings, 2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone is utilized in the production of specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in synthesizing materials with specific properties required for industrial applications.
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Potential Applications |
|---|---|---|
| 2-Methoxy-1-[(2S)-oxolan-2-yl]ethanol | Alcohol group instead of ethanone | Solvent and intermediate |
| 2-Methoxy-1-[(2S)-oxolan-2-yl]acetic acid | Carboxylic acid group | Antimicrobial agents |
Mechanism of Action
The mechanism of action of 2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-[(2S)-oxolan-2-yl]ethanol: Similar structure but with an alcohol group instead of an ethanone moiety.
2-Methoxy-1-[(2S)-oxolan-2-yl]acetic acid: Contains a carboxylic acid group instead of an ethanone moiety.
Uniqueness
2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxy and ethanone moieties allow for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Biological Activity
2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone is a compound of interest in both organic chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone typically involves the reaction of oxolane derivatives with methoxy reagents, often utilizing methoxyacetyl chloride in the presence of a base like triethylamine. This reaction is generally conducted at low temperatures to ensure selectivity in product formation. In industrial settings, continuous flow reactors may be employed to optimize yields and purity through advanced purification techniques such as distillation and chromatography .
The biological activity of 2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone is attributed to its interaction with various molecular targets. It may function as a ligand that binds to specific receptors or enzymes, modulating their activity. The exact pathways influenced by this compound can vary depending on the biological context in which it is studied .
Pharmacological Properties
Research has indicated that 2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone exhibits potential therapeutic properties, particularly as a building block for drug development. Its unique combination of functional groups allows for versatile chemical modifications that can enhance its biological efficacy .
Case Studies
Several studies have investigated the biological effects of 2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone:
- Antimicrobial Activity : A study explored the compound's efficacy against various microbial strains, demonstrating significant inhibition at specific concentrations. The compound's mechanism involved disrupting microbial cell membranes, leading to cell lysis.
- Anticancer Potential : In vitro assays showed that 2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone could induce apoptosis in cancer cell lines. The compound activated caspase pathways, suggesting a role in programmed cell death .
- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage. It was found to upregulate antioxidant enzymes, thereby reducing reactive oxygen species (ROS) levels .
Comparative Analysis
To understand the uniqueness of 2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone, it is essential to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-Methoxy-1-(oxolan-2-yl)ethanol | Alcohol | Moderate antimicrobial activity |
| 2-Methoxy-1-(oxolan-3-yl)acetic acid | Carboxylic acid | Strong anti-inflammatory properties |
| 2-Methoxycarbonyl-(oxolan-2-yl)ethylamine | Amine | Neuroprotective effects |
The table illustrates that while similar compounds may share structural features, their biological activities can differ significantly based on functional group variations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
